molecular formula C12H16FN B1528598 Cyclopentyl(3-fluorophenyl)methanamine CAS No. 1183979-95-4

Cyclopentyl(3-fluorophenyl)methanamine

Cat. No.: B1528598
CAS No.: 1183979-95-4
M. Wt: 193.26 g/mol
InChI Key: SEVSBNYOVVORBB-UHFFFAOYSA-N
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Description

Cyclopentyl(3-fluorophenyl)methanamine is an organic compound with the molecular formula C12H16FN. It is characterized by a cyclopentyl group attached to a 3-fluorophenyl group via a methanamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl(3-fluorophenyl)methanamine typically involves the reaction of cyclopentylmagnesium bromide with 3-fluorobenzaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl(3-fluorophenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopentyl(3-fluorophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclopentyl(3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Cyclopentyl(4-fluorophenyl)methanamine
  • Cyclopentyl(2-fluorophenyl)methanamine
  • Cyclopentyl(3-chlorophenyl)methanamine

Comparison: Cyclopentyl(3-fluorophenyl)methanamine is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Biological Activity

Cyclopentyl(3-fluorophenyl)methanamine, often referred to as 1-[1-(3-fluorophenyl)cyclopentyl]methanamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to a 3-fluorophenyl moiety, which influences its biological interactions. The presence of the fluorine atom is significant, as it can enhance binding affinity to various receptors and alter pharmacokinetic properties.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with multiple biological targets:

  • Receptor Binding : Preliminary studies suggest that this compound may exhibit binding affinity to neurotransmitter receptors, potentially influencing pathways related to mood regulation and neuroprotection.
  • Enzyme Interaction : The compound may also interact with specific enzymes, affecting metabolic pathways associated with drug metabolism and efficacy.

1. Antidepressant Potential

Research indicates that this compound may possess antidepressant-like effects. Comparisons with structurally similar compounds show variations in their pharmacological profiles, suggesting potential for mood enhancement.

2. Neuroprotective Effects

The compound's structural similarity to other neuroprotective agents hints at its potential role in protecting neuronal cells from damage. This could be particularly relevant in conditions such as neurodegenerative diseases.

3. Anticancer Activity

In vitro studies have demonstrated promising anticancer activity for derivatives of this compound. For instance, certain analogs showed lower IC50 values against various cancer cell lines compared to established chemotherapeutics like 5-Fluorouracil (5-FU) and fludarabine .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds reveals insights into structure-activity relationships (SAR):

Compound NameStructural FeaturesBiological Activity
Cyclopentyl(4-fluorophenyl)methanamineDifferent fluorine positionNeuroprotective effects
3-Fluorophenylmethanamine hydrochlorideSimple phenyl ringAntidepressant potential
1-[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamineChlorine substitutionVarying receptor interactions

This table illustrates how substituent variations can significantly influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antidepressant Effects : In a behavioral study using animal models, the compound exhibited significant reductions in depressive-like behaviors compared to control groups, indicating its potential as an antidepressant.
  • Anticancer Activity Assessment : A series of derivatives were tested against liver cancer cell lines (Huh7), revealing IC50 values significantly lower than those of traditional agents, suggesting enhanced cytotoxicity .

Properties

IUPAC Name

cyclopentyl-(3-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVSBNYOVVORBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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